1-Ethyl-3-phenyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
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Overview
Description
1-Ethyl-3-phenyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is an organophosphorus compound characterized by its unique structure, which includes a phosphorus atom bonded to an oxygen atom and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-phenyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one typically involves the reaction of ethylphosphonic dichloride with phenylmagnesium bromide, followed by cyclization. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-phenyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
1-Ethyl-3-phenyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-phenyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with molecular targets such as enzymes or receptors. The phosphorus atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phenyl group may also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-phenyl-2,5-dihydro-1H-phosphole: Lacks the oxygen atom bonded to phosphorus.
1-Phenyl-2,5-dihydro-1H-phosphole: Lacks the ethyl group.
3-Phenyl-2,5-dihydro-1H-phosphole-1-oxide: Similar structure but different substituents.
Uniqueness
1-Ethyl-3-phenyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is unique due to the presence of both an ethyl group and a phenyl group attached to the phosphorus atom, along with an oxygen atom. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and catalysis.
Properties
CAS No. |
41399-91-1 |
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Molecular Formula |
C12H15OP |
Molecular Weight |
206.22 g/mol |
IUPAC Name |
1-ethyl-3-phenyl-2,5-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C12H15OP/c1-2-14(13)9-8-12(10-14)11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3 |
InChI Key |
STFZUPGMCJQSLV-UHFFFAOYSA-N |
Canonical SMILES |
CCP1(=O)CC=C(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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